REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([N:13]2[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][CH3:21])[CH2:15][CH2:14]2)[CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[CH3:2]>CCOC(C)=O.CO>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([N:13]2[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][CH3:21])[CH2:15][CH2:14]2)[CH:7]=[CH:8][C:9]=1[NH2:10])[CH3:2] |f:1.2|
|
Name
|
1-[3-(Ethyloxy)-4-nitrophenyl]-4-propylpiperazine
|
Quantity
|
0.422 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)CCC
|
Name
|
Platinum(sulfided) carbon
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
1
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
EtOAc MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CO
|
Type
|
CUSTOM
|
Details
|
The solution stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
cap septum
|
Type
|
CUSTOM
|
Details
|
The vial was evacuated
|
Type
|
ADDITION
|
Details
|
filled with N2 six times
|
Type
|
CUSTOM
|
Details
|
to remove any oxygen
|
Type
|
CUSTOM
|
Details
|
The next morning the vessel was evacuated
|
Type
|
ADDITION
|
Details
|
filled with N2 six times
|
Type
|
CUSTOM
|
Details
|
to remove any H2
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(N)C=CC(=C1)N1CCN(CC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.12 mmol | |
AMOUNT: MASS | 0.295 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |